CHST15 is primarily expressed in various human tissues, with notable levels found in the colon and esophagus. It belongs to a broader class of carbohydrate sulfotransferases, which are essential for modifying glycosaminoglycans, such as chondroitin sulfate. The classification of CHST15 falls under the category of enzymes that facilitate the transfer of sulfate groups to specific carbohydrate substrates, thus influencing cellular signaling and matrix composition .
The synthesis of CHST15 can be achieved through recombinant DNA technology. Typically, the CHST15 gene is cloned into expression vectors, followed by transfection into suitable host cells (e.g., HEK293 or CHO cells). The expressed protein is then harvested and purified using affinity chromatography techniques.
Key Steps in Synthesis:
The molecular structure of CHST15 features a transmembrane domain, which anchors it to the cell membrane, and an extracellular domain that facilitates its enzymatic activity. The enzyme's active site contains residues critical for its sulfotransferase function.
Structural Data:
CHST15 catalyzes the transfer of sulfate groups from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl groups on chondroitin sulfate chains. This reaction is crucial for producing E-disaccharide units that are integral to various biological processes.
Key Reaction Mechanism:
The mechanism by which CHST15 influences cellular functions involves modulating signaling pathways associated with cell proliferation, differentiation, and apoptosis. In particular, mutations in CHST15 have been shown to enhance JAK2 signaling pathways, leading to increased cellular proliferation in myeloproliferative neoplasms.
Mechanistic Insights:
CHST15 has significant implications in biomedical research:
Carbohydrate sulfotransferase 15 (CHST15) is a type II transmembrane glycoprotein that functions as a sulfotransferase enzyme. It catalyzes the transfer of sulfate groups from the universal sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C-6 hydroxyl position of N-acetylgalactosamine 4-sulfate within chondroitin sulfate A (CS-A), yielding chondroitin sulfate E (CS-E) [2] [4]. This enzymatic activity directly modifies glycosaminoglycan (GAG) chains on proteoglycans, altering their structural conformation and biochemical properties. CHST15 is encoded by a gene located on chromosome 10q26.13 in humans, comprising 14 exons that generate multiple transcript variants [4]. The enzyme is ubiquitously expressed across human tissues, with notably higher expression observed in the ovary, spleen, and gastrointestinal tract [4]. Its subcellular localization is predominantly within the Golgi apparatus membrane, consistent with its role in post-translational modification of proteoglycans during synthesis and secretion [2] [4].
The biological significance of CHST15 extends beyond routine GAG biosynthesis. Through its product CS-E, CHST15 creates distinct sulfation patterns that serve as recognition motifs for growth factors, chemokines, and adhesion molecules [3] [9]. CS-E-containing proteoglycans regulate ligand-receptor interactions and signal transduction pathways involved in cellular communication, matrix organization, and microenvironment remodeling. Pathologically, dysregulated CHST15 expression disrupts extracellular matrix homeostasis, contributing to abnormal tissue architecture and cellular behavior [1] [8] [9].
The CHST15 protein contains several conserved structural domains essential for its catalytic function. The sulfotransferase domain (residues 90-400 in isoform 1) harbors the active site responsible for binding PAPS and the chondroitin sulfate substrate [4] [9]. This domain includes the 3'-phosphate and 5'-phosphate binding motifs (PSB and PB motifs), which coordinate the adenosine moiety of PAPS, and the highly conserved "sulfotransferase signature" sequence (R/K-X-R/K), which interacts with the sulfate group [9]. The enzyme's transmembrane domain anchors it within the Golgi membrane, positioning the catalytic domain luminally to access nascent proteoglycans [2] [4].
Structural analyses reveal that CHST15 functions as a disulfide-linked dimer, a configuration critical for its enzymatic activity and stability [2] [4]. Dimerization facilitates proper substrate orientation and enhances sulfotransferase processivity along GAG chains. Post-translational modifications, including N-glycosylation at specific asparagine residues within the stem region, further modulate enzyme folding, trafficking, and functional expression [2]. Mutational studies indicate that cysteine residues involved in disulfide bonding are indispensable for enzymatic function, as their disruption abolishes dimer formation and sulfotransferase activity [4].
Table 1: Structural Domains of CHST15 Protein
Domain | Residue Range (Isoform 1) | Functional Significance |
---|---|---|
Transmembrane domain | 15-35 | Golgi membrane anchoring |
Stem region | 36-89 | Spacer with N-glycosylation sites; influences substrate accessibility |
Sulfotransferase domain | 90-400 | Catalytic core with PAPS/chondroitin binding sites; contains dimerization interfaces |
Dimerization interface | 150-200; 300-350 | Cysteine-mediated disulfide bonds stabilizing quaternary structure |
Elevated CHST15 expression is a pathological hallmark in multiple malignancies. In esophageal squamous cell carcinoma (ESCC), CHST15 overexpression correlates with advanced tumor stage and promotes proliferation through dual signaling axes: (1) the CHST15/Integrin-linked kinase-associated phosphatase (ILKAP)/Cyclin D1 (CCND1) pathway driving cell cycle progression, and (2) the CHST15/RAB, member of RAS oncogene family-like 6 (RABL6)/Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1) axis suppressing apoptosis [1]. Immunohistochemical analyses of human ESCC tissues demonstrate significantly higher CHST15 protein levels compared to adjacent normal epithelium [1].
In pancreatic ductal adenocarcinoma (PDAC), CHST15 is overexpressed in both cancer cells and stromal fibroblasts. Stromal CHST15 expression shows a stronger association with poor prognosis than tumor cell expression, with high levels correlating with reduced median overall survival (15.2 months vs. 23.1 months in low-expression groups) [8]. This stromal overexpression promotes immature fibrosis characterized by disorganized collagen deposition, myxoid stroma, and abundant fibroblasts, creating a tumor-permissive microenvironment [8]. CHST15 further contributes to immunosuppression by enhancing myeloid-derived suppressor cell (MDSC) activity and neutrophil extracellular trap formation, limiting T-cell infiltration and function [6].
Beyond oncology, CHST15-mediated CS-E synthesis drives pathological fibrosis in cardiac, pulmonary, and colonic tissues. In murine colitis models, CHST15 blockade reduces collagen deposition and promotes mucosal healing, confirming its role as a master regulator of extracellular matrix remodeling [2] [8].
Table 2: CHST15 Overexpression in Human Cancers
Cancer Type | Cellular Localization | Clinical/Pathological Association |
---|---|---|
Esophageal squamous cell carcinoma | Cytoplasm of tumor cells | Increased proliferation; reduced apoptosis; advanced tumor stage [1] |
Pancreatic ductal adenocarcinoma | Tumor cells and stromal fibroblasts | Immature fibrosis; reduced overall survival; increased recurrence [6] [8] |
Clear cell renal cell carcinoma | Tumor cells and microenvironment | Promotes proliferation/metastasis via circCHST15/miR-125a-5p/EIF4EBP1 axis [4] |
Myeloproliferative neoplasms | Hematopoietic cells | Germline mutations increase JAK2V617F burden and transformation risk [7] |
CHST15 expression is transcriptionally regulated through disinhibited non-canonical Wnt signaling. Reduced arylsulfatase B (ARSB) activity increases chondroitin 4-sulfate (C4S) sulfation, which inhibits the tyrosine phosphatase SHP2. This inhibition sustains extracellular signal-regulated kinase (ERK) activation, leading to epigenetic silencing of the Wnt antagonist Dickkopf-related protein 3 (DKK3) [9]. Subsequent Wnt3a release activates Rac1 GTPase, which phosphorylates p38 mitogen-activated protein kinase (MAPK). Activated p38 promotes nuclear translocation of the transcription factor GATA-3, which binds the CHST15 promoter to drive expression [9].
In pancreatic cancer stroma, transforming growth factor-beta (TGF-β) and fibroblast growth factor (FGF) signaling induce CHST15 transcription. This creates a feed-forward loop where CS-E-modified proteoglycans sequester and activate these growth factors, amplifying stromal desmoplasia [6] [8]. Post-transcriptionally, circular RNA derived from the CHST15 locus (circCHST15) stabilizes messenger RNA in renal cell carcinoma, extending its functional half-life and amplifying downstream signaling [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2